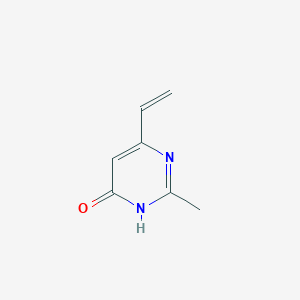
2-Methyl-6-vinylpyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-vinylpyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at position 2, a vinyl group at position 6, and a hydroxyl group at position 4 on the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-vinylpyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with acetaldehyde in the presence of a base to form the vinyl group at position 6. The hydroxyl group at position 4 can be introduced through oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-vinylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The methyl and vinyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the vinyl group.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with ketone or aldehyde functional groups.
- Reduced derivatives with ethyl groups.
- Substituted derivatives with various functional groups replacing the methyl or vinyl groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-vinylpyrimidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a model compound for understanding the behavior of pyrimidine derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to nucleotides makes it a candidate for drug development, particularly in the field of antiviral and anticancer therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-vinylpyrimidin-4-ol involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors. Its hydroxyl group at position 4 allows for hydrogen bonding with target molecules, while the vinyl and methyl groups contribute to its overall binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyrimidin-4-ol: Lacks the vinyl group at position 6, making it less reactive in certain chemical reactions.
6-Vinylpyrimidin-4-ol: Lacks the methyl group at position 2, which affects its overall stability and reactivity.
2-Methyl-4-hydroxypyrimidine: Lacks the vinyl group at position 6, resulting in different chemical and biological properties.
Uniqueness
2-Methyl-6-vinylpyrimidin-4-ol is unique due to the presence of both the methyl and vinyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
4-ethenyl-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8N2O/c1-3-6-4-7(10)9-5(2)8-6/h3-4H,1H2,2H3,(H,8,9,10) |
InChI-Schlüssel |
CNBKSNBYYRLCPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=O)N1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B13430092.png)
![4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde](/img/structure/B13430097.png)
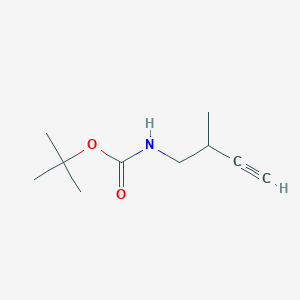
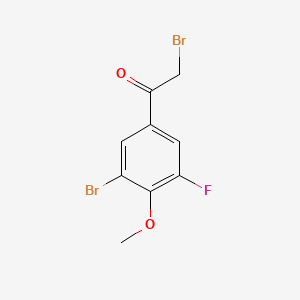
![4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13430116.png)
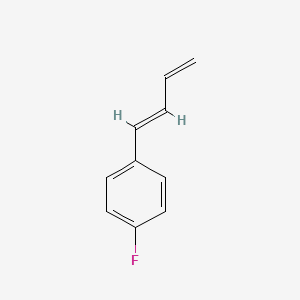
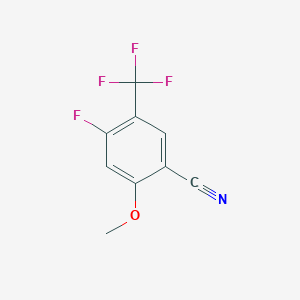
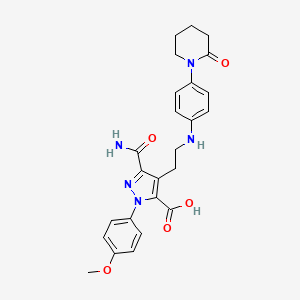
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13430137.png)
![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)

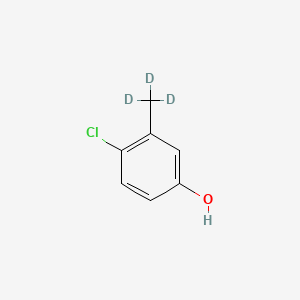
![6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)
![sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B13430170.png)
